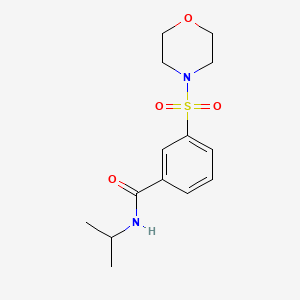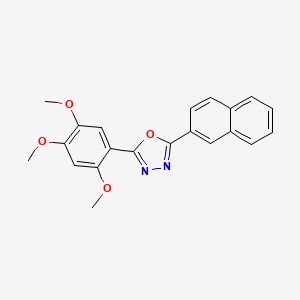![molecular formula C18H20N2O2S B4928026 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Wirkmechanismus
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme in the BCR signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound induces apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of B-cells in preclinical studies. In addition, this compound has been found to enhance the efficacy of other anti-cancer agents, such as venetoclax, in preclinical models of CLL and DLBCL.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies. However, the limitations of this compound include its potential toxicity and the need for further clinical studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone include the evaluation of its safety and efficacy in clinical trials, as well as the development of combination therapies with other anti-cancer agents. In addition, the potential use of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma, should be explored. Finally, the identification of biomarkers that predict response to this compound could help to optimize its use in clinical practice.
Synthesemethoden
The synthesis of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone involves a multi-step process that includes the reaction of 2-bromo-5-chlorothiophene with magnesium to form a Grignard reagent, followed by the reaction with N,N-diisopropylcarbodiimide (DIC) and N-phenylpiperidine-3-carboxamide. The resulting compound is then subjected to a series of reactions, including acylation, reduction, and deprotection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that this compound significantly reduces tumor burden and prolongs survival.
Eigenschaften
IUPAC Name |
1-[5-(3-anilinopiperidine-1-carbonyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)16-9-10-17(23-16)18(22)20-11-5-8-15(12-20)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLGCDTHLGKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49721618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)







![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)